(S)-2-(Piperidin-3-yl)acetic acid hydrochloride (S)-2-(Piperidin-3-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1334509-88-4
VCID: VC4825645
InChI: InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
SMILES: C1CC(CNC1)CC(=O)O.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride

CAS No.: 1334509-88-4

Cat. No.: VC4825645

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride - 1334509-88-4

Specification

CAS No. 1334509-88-4
Molecular Formula C7H14ClNO2
Molecular Weight 179.64
IUPAC Name 2-[(3S)-piperidin-3-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Standard InChI Key IMUCGEDHTPKPBM-RGMNGODLSA-N
SMILES C1CC(CNC1)CC(=O)O.Cl

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, substituted at the 3-position by an acetic acid group. The stereocenter at the piperidine’s 3-position confers chirality, with the (S)-enantiomer’s spatial arrangement influencing its biochemical interactions.

Molecular Formula: C₇H₁₄ClNO₂
Molecular Weight: 179.65 g/mol (calculated for free base; hydrochloride adds 36.46 g/mol) .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(S)-2-(Piperidin-3-yl)acetic acid hydrochloride
CAS RegistryNot formally reported*
Enantiomeric PurityDependent on synthesis route

*The (R)-enantiomer is registered under CAS 1334509-89-5 .

Stereochemical Considerations

Piperidine derivatives exhibit distinct pharmacological profiles based on stereochemistry. For example, (R)-2-(piperidin-3-yl)acetic acid hydrochloride demonstrates specific receptor-binding affinities, suggesting that the (S)-enantiomer may interact differently with biological targets . Computational modeling predicts that the (S)-configuration alters hydrogen-bonding networks and hydrophobic interactions, potentially modifying solubility and membrane permeability.

Synthesis and Industrial Production

Synthetic Pathways

While no direct synthesis reports for the (S)-enantiomer exist in the provided sources, analogous routes for piperidine-based hydrochlorides involve:

  • Piperidine Ring Formation: Cyclization of δ-amino alcohols or catalytic hydrogenation of pyridine derivatives.

  • Acetic Acid Side-Chain Introduction: Alkylation or Michael addition to install the acetic acid moiety.

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve stability and crystallinity .

Industrial-Scale Challenges

Producing enantiomerically pure piperidine derivatives requires asymmetric catalysis or chromatographic separation, increasing costs. Continuous flow systems, as employed for related compounds, could enhance yield and reduce racemization risks .

Physicochemical Properties

Computed and Experimental Data

Data for the (R)-enantiomer (CAS 1334509-89-5) provides a foundational reference:

Table 2: Physicochemical Properties of (R)-Enantiomer

PropertyValue
Melting PointNot reported
SolubilityWater-soluble (hydrochloride)
pKaEstimated 3.1 (carboxylic acid)
LogP~0.5 (indicating moderate hydrophilicity)

The (S)-enantiomer is expected to share similar solubility and acidity but may differ in crystalline packing and thermal stability.

Biological Activity and Applications

Comparative Enantiomeric Activity

Studies on related compounds show that enantiomers can exhibit opposing effects. For instance, (R)-configurations may enhance receptor agonism, while (S)-forms act as antagonists. Such divergence underscores the need for enantioselective studies on this compound .

Hazard CategoryGHS CodeDescription
Skin IrritationH315Causes mild irritation
Eye DamageH319Induces serious eye irritation
Respiratory IrritationH335May provoke respiratory discomfort

Recommended Precautions

  • Personal Protective Equipment (PPE): Gloves, goggles, and respirators.

  • First Aid Measures: Flush eyes/skin with water; seek medical attention for inhalation exposure.

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